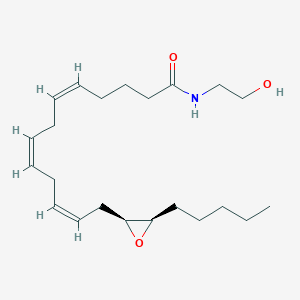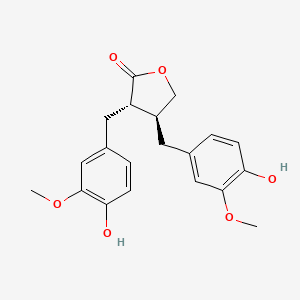
14(15)-EET ethanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonyl ethanolamide (AEA) is an endogenous lipid neurotransmitter with cannabinergic activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. 14(15)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of arachidonoyl ethanolamide (AEA), although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. CYP450 metabolism of AEA may be particularly relevant under conditions of fatty acid amide hydrolase inhibition. Evidence for the formation of this compound in vivo has not been documented.
科学的研究の応用
1. Biochemical Analysis and Metabolism
14(15)-EET ethanolamide is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize its behavior in biological matrices. This method aids in understanding the biotransformation of this compound to dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs) by human epoxide hydrolases. Additionally, the method assists in detecting endogenous levels of these lipids in mouse tissues, providing insights into their biological roles (Rand et al., 2018).
2. Vascular Biology and Pharmacology
This compound and its analogs play a significant role in vascular biology. Studies have explored the structural requirements for the vasodilatory properties of 14,15-EET analogs, highlighting the importance of certain structural features for their activity in relaxing the bovine coronary artery. Such insights are vital for understanding the mechanisms underlying blood pressure regulation and the development of potential therapeutic agents (Falck et al., 2003).
3. Cardioprotection
Research has demonstrated the cardioprotective effects of 14,15-EET ethanolamide. For instance, exogenous 14,15-EET has been shown to elicit cardioprotection when administered prior to occlusion (pre-conditioning) or at reperfusion (post-conditioning) in mouse hearts. This highlights the potential therapeutic implications of 14,15-EET ethanolamide in protecting against myocardial ischemia-reperfusion injury (Motoki et al., 2008).
4. Cancer Research
14,15-EET ethanolamide is also involved in cancer biology. Studies have shown that 14,15-EET induces breast cancer cell epithelial-mesenchymal transition (EMT) and cisplatin resistance, mediated through integrin αvβ3 and the FAK/PI3K/AKT signaling pathway. This suggests the potential of targeting 14,15-EET ethanolamide pathways as a novel approach to counteract EMT and drug resistance in breast cancer cells (Luo et al., 2018).
5. Neuropharmacology
In the realm of neuropharmacology, this compound and its metabolites interact with the endocannabinoid system. For instance, epoxyeicosatrienoic acid ethanolamides (EET-EAs) are metabolized by cytochrome P450 enzymes to hydroxyeicosatetraenoic acid ethanolamides and are considered potent cannabinoid receptor 2-selective agonists. These interactions are crucial for understanding the modulation of signaling pathways within the central nervous system and may have implications for developing novel therapeutic agents (Snider et al., 2009).
特性
分子式 |
C22H37NO3 |
|---|---|
分子量 |
363.5 |
IUPAC名 |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10-/t20-,21+/m1/s1 |
InChIキー |
WYVHLKMCZZDTOU-XYFYYYGJSA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |
同義語 |
14(15)-EpETrE Ethanolamide; 14(15)-Epoxy Eicosatrienoyl Ethanolamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




